2,2-Difluorocyclopropan-1-amine

amine basicity pKa modulation protonation state

2,2-Difluorocyclopropan-1-amine (CAS 2091291-62-0) is a chiral, gem-difluorinated cyclopropylamine with the molecular formula C3H5F2N and molecular weight 93.08 g/mol. It belongs to the class of fluorinated cyclopropane building blocks increasingly employed in medicinal chemistry to modulate physicochemical and pharmacokinetic properties of drug candidates.

Molecular Formula C3H5F2N
Molecular Weight 93.077
CAS No. 2091291-62-0
Cat. No. B2948299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorocyclopropan-1-amine
CAS2091291-62-0
Molecular FormulaC3H5F2N
Molecular Weight93.077
Structural Identifiers
SMILESC1C(C1(F)F)N
InChIInChI=1S/C3H5F2N/c4-3(5)1-2(3)6/h2H,1,6H2
InChIKeyZZZWPZNCTRVYMD-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluorocyclopropan-1-amine (CAS 2091291-62-0): A Gem-Difluorinated Cyclopropylamine Building Block for Medicinal Chemistry Procurement


2,2-Difluorocyclopropan-1-amine (CAS 2091291-62-0) is a chiral, gem-difluorinated cyclopropylamine with the molecular formula C3H5F2N and molecular weight 93.08 g/mol . It belongs to the class of fluorinated cyclopropane building blocks increasingly employed in medicinal chemistry to modulate physicochemical and pharmacokinetic properties of drug candidates. The compound features a cyclopropane ring bearing two fluorine atoms on the same carbon (geminal substitution) and a primary amine on the adjacent carbon, creating a conformationally rigid scaffold with zero rotatable bonds [1]. It is commercially available both as a free base and as a hydrochloride salt (CAS 105614-25-3), with the (S)-enantiomer (CAS 2091291-62-0) and (R)-enantiomer (CAS 2089150-95-6) obtainable in enantioenriched forms for stereospecific synthesis .

Why Cyclopropylamine or Mono-Fluorinated Analogs Cannot Substitute for 2,2-Difluorocyclopropan-1-amine in Lead Optimization


Although all cyclopropylamines share the strained three-membered ring, the presence, number, and position of fluorine substituents fundamentally alter the amine's basicity, the scaffold's lipophilicity, and the ring's susceptibility to metabolic and chemical degradation [1]. Geminal difluorination depresses the amine pKa by approximately 2.9 log units relative to unsubstituted cyclopropylamine , shifting the protonation state at physiological pH and consequently affecting membrane permeability, target engagement, and off-target binding. The difluorocyclopropane also exhibits substantially higher ring strain energy (42.4 vs. 27.1 kcal/mol for non-fluorinated cyclopropane), which governs its unique chemical reactivity and metabolic fate . These differences mean that a cyclopropylamine or mono-fluorinated cyclopropylamine cannot be interchanged with 2,2-difluorocyclopropan-1-amine without altering critical ADME and potency parameters. The quantitative evidence below documents these differential dimensions.

Head-to-Head Quantitative Evidence for 2,2-Difluorocyclopropan-1-amine Differentiation Versus Closest Analogs


Amine Basicity (pKa) Depression: 2,2-Difluorocyclopropan-1-amine vs. Cyclopropylamine

The predicted pKa of the conjugate acid of 2,2-difluorocyclopropan-1-amine is 6.21 ± 0.40 , compared to an experimentally determined pKa of 9.10 for the conjugate acid of unsubstituted cyclopropylamine [1]. This represents a basicity reduction of approximately 2.9 log units (nearly 800-fold decrease in Kb) attributable to the electron-withdrawing inductive effect of the gem-difluoro substituent. At physiological pH 7.4, the target compound exists predominantly in its neutral free-base form, whereas cyclopropylamine remains >98% protonated.

amine basicity pKa modulation protonation state druglikeness

Ring Strain Energy: 2,2-Difluorocyclopropan-1-amine vs. Non-Fluorinated Cyclopropane

The gem-difluorocyclopropane scaffold possesses an estimated ring strain energy of 42.4 kcal mol⁻¹, compared to 27.1 kcal mol⁻¹ for the parent non-fluorinated cyclopropane ring . This represents a ~56% increase in strain energy upon gem-difluorination. The elevated strain energy has two practical consequences: (i) enhanced reactivity in transition metal-catalyzed ring-opening cross-coupling reactions, enabling synthetic transformations not accessible to non-fluorinated cyclopropanes; and (ii) altered metabolic processing, as the strained ring can undergo distinct biotransformation pathways compared to unsubstituted cyclopropylamines.

ring strain reactivity metabolic vulnerability synthetic utility

Lipophilicity (LogD₇.₄) Modulation: 2,2-Difluorocyclopropan-1-amine Hydrochloride vs. Cyclopropylamine

2,2-Difluorocyclopropan-1-amine hydrochloride exhibits a calculated LogD₇.₄ of 0.01 [1], whereas unsubstituted cyclopropylamine has an experimentally determined LogP of 0.07 [2]. Although direct LogD₇.₄ data for cyclopropylamine are unavailable, its LogP of 0.07 suggests similarly low lipophilicity. The near-neutral LogD₇.₄ of the difluorinated compound indicates that, despite the addition of two lipophilic fluorine atoms, the overall lipophilicity remains low—likely due to the counterbalancing effect of decreased basicity reducing the fraction of ionized (more polar) species at pH 7.4. The compound additionally shows a consensus LogP of 0.93 and is predicted to be blood-brain barrier (BBB) permeant , properties that distinguish it from non-fluorinated cyclopropylamines.

lipophilicity LogD membrane permeability CNS drug design

Metabolic Stability: Gem-Difluorocyclopropane Scaffold vs. Non-Fluorinated Cycloalkane Analogs

In a systematic comparative study by Holovach et al. (2022), the metabolic stability of a series of gem-difluorinated cycloalkanes was compared to that of their non-fluorinated and acyclic counterparts in human liver microsome assays [1]. The study found that gem-difluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives. Specifically, for cyclopropane-containing amines, the gem-difluoro substitution was shown to block oxidative metabolism at the cyclopropane ring positions bearing fluorine, a finding consistent with the well-established role of fluorine as a metabolic blocking group at sites of potential CYP-mediated oxidation [2]. While compound-specific half-life data for 2,2-difluorocyclopropan-1-amine itself are not publicly available, the class-level evidence indicates that gem-difluorocyclopropane-containing amines are metabolically more stable than their non-fluorinated cyclopropylamine counterparts.

metabolic stability oxidative metabolism CYP450 half-life

Bioactive Application: (S)-2,2-Difluorocyclopropan-1-amine as Key Chiral Building Block in the Dual JAK1/TYK2 Clinical Candidate PF-06700841 (Brepocitinib)

The (S)-enantiomer of 2,2-difluorocyclopropan-1-amine serves as the critical chiral amide-forming building block in PF-06700841 (brepocitinib), a dual JAK1/TYK2 inhibitor discovered by Pfizer that has advanced to Phase II clinical trials for autoimmune diseases [1]. PF-06700841 demonstrates potent inhibition of JAK1 (IC₅₀ = 17 nM) and TYK2 (IC₅₀ = 23 nM), with selectivity over JAK2 (IC₅₀ = 77 nM, 4.5-fold over JAK1) and JAK3 (IC₅₀ = 6,490 nM, 382-fold over JAK1) [2]. While the difluorocyclopropyl group alone does not account for the full potency, its incorporation into the amide moiety contributed to the overall optimization of the scaffold for balanced dual inhibition and appropriate kinase selectivity—a result not achievable with a non-fluorinated cyclopropyl or simple alkyl amide [3].

JAK inhibitor TYK2 autoimmune disease chiral building block kinase selectivity

When to Procure 2,2-Difluorocyclopropan-1-amine: High-Impact Application Scenarios Derived from Quantitative Evidence


CNS Drug Discovery Programs Requiring Fine-Tuned Amine Basicity

For CNS-targeted programs where the protonation state of an amine determines blood-brain barrier penetration and target engagement, 2,2-difluorocyclopropan-1-amine (pKa ~6.2) provides a substantially neutral amine at physiological pH 7.4, whereas cyclopropylamine (pKa ~9.1) remains largely protonated. This ~800-fold difference in basicity makes the difluorinated building block preferable when medicinal chemists need to reduce the fraction of charged species to improve passive membrane permeability and minimize P-glycoprotein efflux, as supported by its predicted BBB-permeant classification .

Lead Optimization of Metabolically Labile Cyclopropylamine-Containing Candidates

When a lead series containing a cyclopropylamine motif shows rapid CYP-mediated oxidative metabolism or evidence of reactive metabolite formation (a known liability of cyclopropylamines via ring-opening bioactivation), substitution with 2,2-difluorocyclopropan-1-amine can block oxidation at the gem-difluorinated ring carbon. Class-level evidence demonstrates that gem-difluorination does not impair and may slightly improve metabolic stability .

Stereospecific Synthesis of Kinase Inhibitors Requiring Chiral Amide Building Blocks

For discovery programs targeting kinases where stereochemistry at the amide appendage influences potency and selectivity (as exemplified by the JAK1/TYK2 clinical candidate PF-06700841), procurement of enantiopure (S)-2,2-difluorocyclopropan-1-amine (CAS 2091291-62-0) or (R)-2,2-difluorocyclopropan-1-amine (CAS 2089150-95-6) is essential. The rigid cyclopropane scaffold fixes the amine orientation, and the fluorine atoms further modulate the electronic character of the amide bond, contributing to kinase selectivity profiles that cannot be replicated with non-fluorinated or achiral alternatives [1][2].

Synthetic Methodology Development Exploiting Elevated Ring Strain

Chemistry groups developing transition metal-catalyzed ring-opening cross-coupling reactions can productively employ 2,2-difluorocyclopropan-1-amine as a substrate with enhanced reactivity. Its ring strain energy (~42.4 kcal/mol) is ~56% higher than that of non-fluorinated cyclopropanes (~27.1 kcal/mol), enabling regioselective C–C bond cleavage and subsequent functionalization under milder catalytic conditions than those required for unsubstituted cyclopropylamine substrates .

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